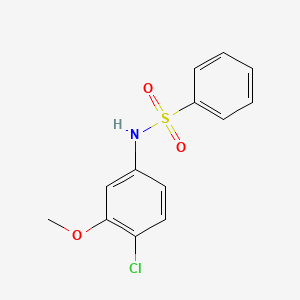
N-(4-chloro-3-methoxyphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-3-methoxyphenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-methoxyphenyl)benzenesulfonamide typically involves the reaction of 4-chloro-3-methoxyaniline with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-chloro-3-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Major Products
Substitution: Formation of N-(4-substituted-3-methoxyphenyl)benzenesulfonamide derivatives.
Oxidation: Formation of N-(4-chloro-3-hydroxyphenyl)benzenesulfonamide.
Reduction: Formation of N-(4-chloro-3-methoxyaniline)benzenesulfonamide.
Applications De Recherche Scientifique
N-(4-chloro-3-methoxyphenyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which N-(4-chloro-3-methoxyphenyl)benzenesulfonamide exerts its effects involves the interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The pathways involved often include inhibition of bacterial cell wall synthesis or interference with metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-chloro-2-methoxyphenyl)benzenesulfonamide
- N-(4-chloro-3-methylphenyl)benzenesulfonamide
- N-(4-chloro-3-ethoxyphenyl)benzenesulfonamide
Uniqueness
N-(4-chloro-3-methoxyphenyl)benzenesulfonamide is unique due to the specific positioning of the chloro and methoxy groups on the aromatic ring, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct pharmacological properties compared to its analogs.
Propriétés
IUPAC Name |
N-(4-chloro-3-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-18-13-9-10(7-8-12(13)14)15-19(16,17)11-5-3-2-4-6-11/h2-9,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKNCAORWXHFEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
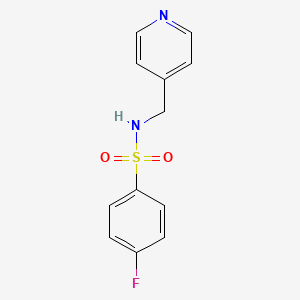
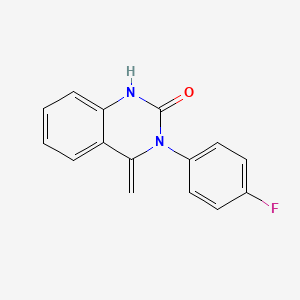
![4-ethyl-7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5873861.png)
![Benzothiazole, 2-[(2-pyridinylmethyl)thio]-](/img/structure/B5873877.png)
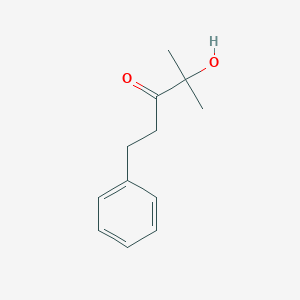
![2-Methoxy-6-{[(6-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B5873886.png)
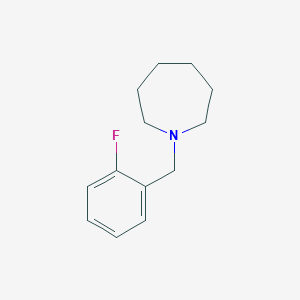
![4-[2-(3,4-dimethylphenoxy)ethyl]morpholine](/img/structure/B5873898.png)
![CYCLOBUTYL[4-(2-PYRIDYL)PIPERAZINO]METHANONE](/img/structure/B5873902.png)

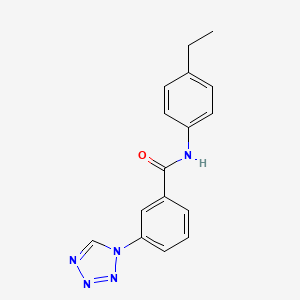
![4-{[(4-methoxybenzoyl)amino]methyl}-2,5-dimethyl-3-furoic acid](/img/structure/B5873929.png)
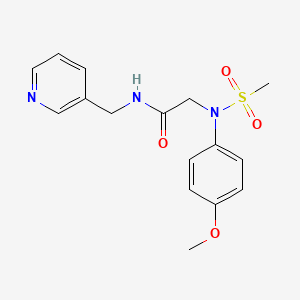
![(NZ)-N-[2,6-bis(3,4-dimethoxyphenyl)-3-methylpiperidin-4-ylidene]hydroxylamine;hydrochloride](/img/structure/B5873934.png)
